Technical Monograph: 3-Methylpentane-1,3,5-triol
Technical Monograph: 3-Methylpentane-1,3,5-triol
[1][2][3]
Executive Summary
3-Methylpentane-1,3,5-triol (CAS 7564-64-9) is a specialized aliphatic polyol derived from the complete reduction of mevalonic acid or 3-hydroxy-3-methylglutaric acid (HMG) derivatives.[1][2] Unlike common linear triols (e.g., glycerol), this molecule features a branched structure with a central tertiary hydroxyl group flanked by two primary hydroxyethyl arms. This unique architecture renders it a critical building block in polyurethane synthesis , where it functions as a high-performance cross-linker, and in dendrimer chemistry as a branching core.
This guide details the physicochemical properties, synthetic protocols, and reactivity profiles of 3-methylpentane-1,3,5-triol, providing researchers with the actionable data required for high-precision polymer and drug delivery applications.
Molecular Architecture & Physicochemical Profile[5][6]
Structural Analysis
The molecule consists of a five-carbon chain with hydroxyl groups at positions 1, 3, and 5, and a methyl group at position 3.
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Symmetry & Stereochemistry: A critical feature of 3-methylpentane-1,3,5-triol is its achirality .[2] Although derived from chiral precursors like (R)-mevalonolactone, the reduction of the C1 carboxyl group to a hydroxymethyl group renders the two "arms" of the molecule (C1-C2 and C5-C4) identical. Consequently, the central carbon (C3) becomes a non-stereogenic center, and the molecule exists as a meso compound .
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Hydroxyl Differentiation:
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Primary Hydroxyls (C1, C5): Highly reactive, sterically accessible; primary sites for esterification and urethane formation.
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Tertiary Hydroxyl (C3): Sterically hindered and prone to acid-catalyzed dehydration; imparts hydrolytic stability to resulting polymers.[2]
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Physicochemical Data Table
| Property | Value | Notes |
| CAS Number | 7564-64-9 | |
| Molecular Formula | C₆H₁₄O₃ | |
| Molecular Weight | 134.17 g/mol | |
| Appearance | Colorless, viscous liquid | Hygroscopic |
| Boiling Point | ~216 °C @ 0.5 mmHg | Decomposes at atm.[1][2][3][4][5][6][7] pressure |
| Density | 1.112 g/mL (25 °C) | High density due to H-bonding |
| Refractive Index | ||
| Solubility | Water, DMSO, MeOH, THF | Insoluble in non-polar alkanes |
| pKa | ~14.4 (Primary OH) | Predicted |
Synthetic Routes & Production
The synthesis of 3-methylpentane-1,3,5-triol is primarily achieved through the exhaustive reduction of mevalonolactone (MVL) or diesters of 3-hydroxy-3-methylglutaric acid.[2]
Protocol: Reduction of Mevalonolactone
This protocol describes the reduction using Lithium Aluminum Hydride (LiAlH₄), ensuring complete conversion of the lactone carbonyl to the primary alcohol.[2]
Reagents:
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Mevalonolactone (MVL)[2]
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Lithium Aluminum Hydride (LiAlH₄) (2.5 equivalents)[2]
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Tetrahydrofuran (THF), anhydrous
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Sodium Sulfate (Na₂SO₄) decahydrate (for quenching)[2]
Step-by-Step Methodology:
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Preparation: In a flame-dried 3-neck round-bottom flask under Argon atmosphere, suspend LiAlH₄ (2.5 eq) in anhydrous THF (0.5 M relative to MVL). Cool the suspension to 0 °C using an ice bath.
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Addition: Dissolve Mevalonolactone (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.[2]
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Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Heat the mixture to reflux (66 °C) for 4–6 hours to ensure complete reduction of the hemiacetal intermediate.
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Quenching (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LiAlH₄), followed by 15% NaOH (1 mL per g LiAlH₄), and finally water (3 mL per g LiAlH₄).
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Isolation: Stir the granular precipitate for 30 minutes. Filter through a celite pad.[2] Dry the filtrate over anhydrous MgSO₄ and concentrate under reduced pressure.
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Purification: The crude triol is purified via vacuum distillation (bp 216 °C @ 0.5 mmHg) to yield a colorless oil.[2]
Synthesis Pathway Visualization[5]
Figure 1: Stepwise reduction of Mevalonolactone to 3-Methylpentane-1,3,5-triol.
Reactivity & Functionalization[5][10]
The chemical utility of 3-methylpentane-1,3,5-triol stems from the differential reactivity of its hydroxyl groups.
Polymerization (Polyurethanes)
The triol acts as a chain cross-linker .[2]
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Mechanism: The primary hydroxyls (C1, C5) react rapidly with isocyanates (R-NCO) to form linear urethane linkages. The tertiary hydroxyl (C3) reacts more slowly due to steric hindrance, eventually forming the cross-link point that creates a thermoset network.[2]
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Impact: Increases the Glass Transition Temperature (
) and solvent resistance of the final polymer.[2]
Acid-Catalyzed Dehydration
Under acidic conditions (e.g., p-TsOH, heat), the molecule undergoes dehydration.
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Pathway A (Cyclization): Intramolecular etherification between C1 and C5 hydroxyls can yield 4-hydroxy-4-methyltetrahydropyran .[2]
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Pathway B (Elimination): Dehydration of the tertiary alcohol (C3) yields 3-methylpent-3-ene-1,5-diol .[2] This is often the dominant pathway in strong acid due to the stability of the tertiary carbocation intermediate.[2]
Reactivity Map[5]
Figure 2: Divergent reactivity pathways under acidic vs. polymerization conditions.[2]
Applications in Drug Development & Materials[5]
Polyurethane Biomaterials
In biomedical engineering, 3-methylpentane-1,3,5-triol is used to synthesize biodurable polyurethanes . The methyl group at C3 disrupts crystallinity, enhancing the flexibility and transparency of the polymer, while the trifunctionality ensures a robust, cross-linked network suitable for catheter coatings and adhesive films.
Dendrimer Synthesis
The molecule serves as a branching unit (AB2 or AB3 monomer) in the synthesis of hyperbranched polyesters and dendrimers.[2] Its aliphatic nature provides a flexible core, contrasting with rigid aromatic branching units, which is advantageous for drug delivery vehicles requiring high solubility and encapsulation efficiency.[2]
Semiconductor Adhesives
Recent patent literature identifies the triol as a key component in adhesive compositions for semiconductor circuits, where it acts as a stress-relieving agent during the thermal curing of conductive films.
Safety & Handling
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GHS Classification:
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Handling: Hygroscopic.[2] Store under inert gas (Argon/Nitrogen) to prevent moisture absorption, which complicates stoichiometric calculations in polymer synthesis.[2]
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PPE: Standard chemical resistant gloves (Nitrile), safety goggles, and fume hood usage are mandatory during synthesis and thermal processing.
References
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Preparation of Mevalonolactone and Analogs. Journal of the Chemical Society, Perkin Transactions 1. Detailed protocol for the reduction of mevalonic acid derivatives.
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Polymers prepared from mevalonolactone and derivatives. US Patent 20160130389A1.[2] Describes the synthesis of "MVLtriol" (3-methylpentane-1,3,5-triol) and its use in polyurethane dispersions.
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Thermoplastic polyurethane resins. US Patent 4400498A.[2] Identifies 3-methylpentane-1,3,5-triol as a critical short-chain triol for cross-linking.[8][2]
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Adhesive composition for connecting semiconductor circuits. WO Patent 2020251219A1. Application of the triol in high-performance electronic adhesives.[2]
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3-Methylpentane-1,3,5-triol Compound Summary. PubChem. Physicochemical data and toxicity identifiers.
Sources
- 1. m.globalchemmall.com [m.globalchemmall.com]
- 2. researchgate.net [researchgate.net]
- 3. chegg.com [chegg.com]
- 4. csus.edu [csus.edu]
- 5. US20160130389A1 - Polymers prepared from mevalonolactone and derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US4400498A - Thermoplastic polyurethane resins - Google Patents [patents.google.com]
